4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H4ClF3IN . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound has three substituents: a chlorine atom at the 4th position, an iodine atom at the 6th position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a solid substance . It has a molecular weight of 357.5 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIZZJDDSBKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597828 | |
Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
CAS RN |
179598-70-0 | |
Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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